molecular formula C26H25N5O3S B2407493 N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899761-07-0

N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2407493
CAS No.: 899761-07-0
M. Wt: 487.58
InChI Key: BEHGEEWNNWGBSB-UHFFFAOYSA-N
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Description

The compound N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine features a fused [1,2,3]triazolo[1,5-a]quinazoline core, a 4-isopropylbenzenesulfonyl group at position 3, and a 2-methoxy-5-methylphenylamine substituent at position 3. The triazoloquinazoline scaffold is a heterocyclic system known for its versatility in medicinal chemistry, often contributing to π-π stacking interactions with biological targets . The 2-methoxy-5-methylphenyl group may participate in hydrogen bonding via the methoxy oxygen, influencing solubility and receptor affinity .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-16(2)18-10-12-19(13-11-18)35(32,33)26-25-28-24(27-21-15-17(3)9-14-23(21)34-4)20-7-5-6-8-22(20)31(25)30-29-26/h5-16H,1-4H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHGEEWNNWGBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using sulfonyl chlorides under basic conditions.

    Attachment of the Methoxy and Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that quinazoline derivatives exhibit significant anti-inflammatory activity. The compound is part of this class and has shown promise in targeting various biomolecular pathways involved in inflammation. Specifically, it has been noted to interact with cyclooxygenase enzymes (COX-1 and COX-2), lipoxygenases (LOX), and pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Inflammatory Pathways Targeted by Quinazoline Derivatives

Target MoleculeMechanism of ActionReference
COX-1Inhibition of prostaglandin synthesis
COX-2Reduction of inflammatory mediators
LOXModulation of leukotriene production
TNF-alphaDecrease in pro-inflammatory signaling

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. The compound may inhibit tumor growth by interfering with cellular signaling pathways that promote cancer cell proliferation. Studies have shown that quinazoline-based compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth .

Table 2: Anticancer Mechanisms of Quinazoline Derivatives

MechanismDescriptionReference
Apoptosis InductionTriggers programmed cell death in cancer cells
Angiogenesis InhibitionPrevents formation of new blood vessels to tumors
Cell Cycle ArrestDisruption of cell cycle progression

Agricultural Chemistry

The compound may also find applications as a herbicide or pesticide due to its structural features that allow interaction with plant growth regulators. Triazole-containing compounds have been noted for their ability to control unwanted vegetation effectively when applied preemergence or postemergence .

Table 3: Potential Agricultural Applications

Application TypeDescriptionReference
HerbicideEffective against a variety of unwanted plants
PesticidePotential use in controlling agricultural pests

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinazoline derivatives similar to N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine:

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal highlighted the synthesis of various quinazoline derivatives and their evaluation against inflammatory models. The results indicated that certain modifications to the quinazoline structure significantly enhanced anti-inflammatory effects, suggesting that similar modifications could be explored for the compound .

Case Study 2: Anticancer Efficacy

Another research effort focused on the anticancer potential of quinazoline derivatives. The study demonstrated that specific substitutions on the quinazoline ring led to increased cytotoxicity against breast cancer cell lines, providing a basis for further exploration of this compound in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure R<sup>1</sup> (Position 3) R<sup>2</sup> (Position 5) Key Features & Implications
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline 4-(Propan-2-yl)benzenesulfonyl 2-Methoxy-5-methylphenyl High lipophilicity (isopropyl group); potential for enhanced CNS penetration
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl Reduced steric bulk compared to isopropyl; benzyl group may lower metabolic stability
N-(3,4-Diethoxyphenethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 4-Methylphenyl (no sulfonyl) 3,4-Diethoxyphenethyl Absence of sulfonyl reduces electron-withdrawing effects; diethoxy groups enhance lipophilicity
N-(3-Chloro-4-methylphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline Tosyl (4-methylbenzenesulfonyl) 3-Chloro-4-methylphenyl Chlorine atom introduces electronegativity, potentially improving target binding affinity
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenyl Closest analog to target; dimethyl vs. isopropyl sulfonyl affects steric hindrance
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline [1,2,4]Triazolo[1,5-a]quinazoline Methylsulfonyl Chlorine at position 5 Smaller sulfonyl group; chlorine may enhance reactivity in nucleophilic environments

Structural and Functional Analysis:

Sulfonyl Substituents: The target compound’s 4-isopropylbenzenesulfonyl group is bulkier than the tosyl (), dimethylbenzenesulfonyl (), and methylsulfonyl () groups in analogs. This bulkiness may improve binding to hydrophobic enzyme pockets but could reduce aqueous solubility.

Amino Substituents: The 2-methoxy-5-methylphenyl group (shared by the target and ) provides a balance of hydrogen-bonding capacity (via methoxy) and lipophilicity (via methyl). The 3-chloro-4-methylphenyl group in introduces electronegativity, which may enhance interactions with positively charged residues in biological targets.

Core Heterocycle Variations: Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives () and triazolo[1,5-a][1,3,5]triazines () demonstrate that altering the heterocyclic core (e.g., pyrimidine vs. quinazoline) significantly impacts bioactivity.

Synthetic Routes :

  • The target compound’s synthesis likely involves cyclocondensation (as seen in ) and sulfonylation steps. Evidence from highlights the use of azide-alkyne cycloaddition for triazole formation, a method applicable to the core structure.

Biological Activity

N-(2-methoxy-5-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 124937-73-1

Antibacterial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, derivatives containing sulfonamide functionalities have shown significant antibacterial properties. In particular:

  • Activity Against Pathogens : The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains tested. The IC50 values for these activities were comparable to established antibiotics in certain cases .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

  • Acetylcholinesterase (AChE) Inhibition : It was found to inhibit AChE effectively, which is crucial for treating Alzheimer's disease. Compounds with similar structures reported IC50 values ranging from 0.63 µM to 6.28 µM, indicating promising potential for further development as therapeutic agents .
  • Urease Inhibition : The compound demonstrated strong urease inhibition, with some derivatives achieving IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM), suggesting a potential application in treating urease-related disorders .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of compounds related to triazoloquinazolines and evaluated their antimicrobial efficacy. The results indicated that the triazole moiety enhances antibacterial properties significantly. The synthesized compounds were tested against multiple bacterial strains, with the most active derivatives showing IC50 values below 10 µM .

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi5.1
Compound BBacillus subtilis3.8
Compound CEscherichia coli12.0

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, derivatives of triazoloquinazolines were assessed for their ability to inhibit pro-inflammatory cytokines. The results showed that certain compounds significantly reduced TNF-alpha levels in vitro, indicating potential therapeutic applications in inflammatory diseases .

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